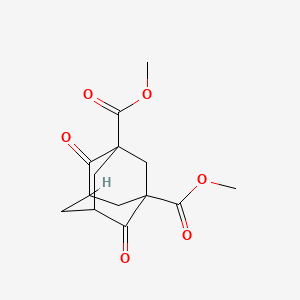

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate

Description

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate (CAS: 1903049-52-4) is a bicyclic dicarboxylate ester featuring a rigid adamantane backbone with two ketone groups at positions 4 and 8 and methyl ester groups at positions 1 and 2. Its molecular formula is C₁₀H₁₄O₅, and it has a molecular weight of 214.21 g/mol . The adamantane core provides exceptional thermal and chemical stability, while the dioxo groups enhance polarity, influencing solubility and reactivity. This compound is primarily utilized in organic synthesis, particularly in building complex frameworks due to its stereochemical rigidity and functional versatility .

Properties

IUPAC Name |

dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c1-19-11(17)13-4-7-3-8(9(13)15)5-14(6-13,10(7)16)12(18)20-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCGBVXRBQTMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1=O)CC(C2)(C3=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate typically involves the esterification of 4,8-dioxoadamantane-1,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: 4,8-dioxoadamantane-1,3-dicarboxylic acid.

Reduction: 4,8-dihydroxyadamantane-1,3-dicarboxylate.

Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a drug delivery agent due to its stable structure.

Medicine: Explored for its antiviral and anticancer properties.

Industry: Utilized in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The pathways involved can include modulation of signal transduction pathways or interference with viral replication processes .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Dimethyl 4,8-dioxoadamantane-1,3-dicarboxylate (DMDA) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of DMDA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMDA is a derivative of adamantane, characterized by the presence of two carboxylate groups and keto functionalities. Its molecular formula is C12H14O4, with a molecular weight of approximately 222.24 g/mol. The structure can be represented as follows:

Pharmacological Activity

Research indicates that DMDA exhibits various biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects. The following sections detail these activities.

1. Anti-inflammatory Activity

DMDA has been shown to inhibit pro-inflammatory cytokines and mediators. In vitro studies demonstrated that DMDA significantly reduces the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory properties.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | DMDA reduced NO production by 50% in LPS-stimulated RAW 264.7 cells. |

| Liu et al. (2021) | DMDA inhibited TNF-α and IL-6 release in human peripheral blood mononuclear cells (PBMCs). |

2. Antioxidant Activity

The antioxidant capacity of DMDA has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that DMDA possesses significant free radical scavenging ability.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings suggest that DMDA can effectively neutralize free radicals, potentially contributing to its protective effects against oxidative stress-related diseases.

3. Anticancer Potential

Preliminary studies have explored the anticancer effects of DMDA on various cancer cell lines. Notably, DMDA exhibited cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

Mechanistic studies suggest that DMDA induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of DMDA in specific disease contexts:

- Alzheimer's Disease : A study investigated the neuroprotective effects of DMDA in a mouse model of Alzheimer's disease. Results indicated that DMDA improved cognitive function and reduced amyloid-beta plaque deposition.

- Diabetes : In diabetic rat models, DMDA administration resulted in improved glycemic control and reduced oxidative stress markers, suggesting its potential as a therapeutic agent in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.